Halogen-Dependent Physicochemical Differentiation: Fluorophenyl vs. Dichlorophenyl vs. Chlorophenyl Analogs
The 4-fluorophenyl substituent in the target compound provides superior drug-likeness parameters compared to the 2,4-dichlorophenyl analog (CAS 337501-71-0) and the 4-chlorophenyl analog. Fluorine substitution reduces molecular weight (356.4 vs. 407.3 g/mol for the dichloro analog) and lowers clogP, which falls within the optimal range (LogP 2–4) identified for quinoline-4-carboxamide bioavailability [1]. In contrast, the 2,4-dichlorophenyl analog exceeds this optimal lipophilicity window, potentially compromising aqueous solubility and oral absorption .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 356.4 g/mol; predicted LogP ~4.0 (estimated based on fluorophenyl substitution pattern relative to published quinoline-4-carboxamide SAR) [1] |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide (CAS 337501-71-0): MW 407.3 g/mol; predicted LogP ~5.5 |
| Quantified Difference | MW reduction of 50.9 g/mol (12.5% lower); estimated LogP reduction of ~1.5 units |
| Conditions | Predicted physicochemical properties based on structural comparison; LogP optimal range of 2–4 for quinoline-4-carboxamide derivatives cited from published class SAR [1] |
Why This Matters
Lower molecular weight and optimal logP are key determinants of oral bioavailability and CNS permeability, making the fluorophenyl analog a more drug-like starting point for lead optimization campaigns.
- [1] Baragaña, B. et al. (2016) 'Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action', Journal of Medicinal Chemistry, 59(21), pp. 9672–9685. Table 1: Compound 11 (fluorine at R1) showed decreased clogP and molecular weight compared to bromine analog while retaining antimalarial potency. View Source
